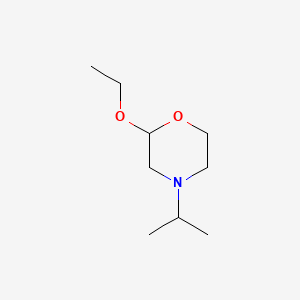
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is a derivative of morpholine, which is a heterocyclic amine featuring both ether and isopropyl functional groups. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) typically involves the reaction of morpholine with ethyl iodide and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes, altering their activity, or interacting with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the ethoxy and isopropyl groups.
2-Ethoxymorpholine: A derivative with only the ethoxy group.
4-Isopropylmorpholine: A derivative with only the isopropyl group.
Uniqueness
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications that other morpholine derivatives may not be able to fulfill .
Biological Activity
Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) is a chemical compound with significant biological activity that has been explored in various studies. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Morpholine derivatives are known for their diverse biological activities due to their unique structural characteristics. The compound has the following molecular formula:
- Chemical Formula : C_9H_17NO_2
- Molecular Weight : 171.24 g/mol
- CAS Number : 13105-29-8
The biological activity of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) can be attributed to its interaction with various biological targets:
- Serotonin Receptors : Some studies have indicated that morpholine derivatives can act as agonists for serotonin receptors, particularly the 5-HT4 receptor. This interaction may enhance gastrointestinal motility and has implications for treating disorders like gastroparesis .
- Antiviral Activity : Research has shown that related morpholine compounds exhibit antiviral properties. For instance, a study on hydrazones containing morpholine structures demonstrated significant inhibitory effects against influenza viruses, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects : Morpholine derivatives have been investigated for their role in modulating immune responses. Specifically, they may influence the activity of T helper cells associated with autoimmune diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI):
Case Study 1: Gastroprokinetic Effects
A study evaluated the effects of morpholine derivatives on gastrointestinal motility in animal models. The results indicated that Morpholine, 2-ethoxy-4-isopropyl-(7CI,8CI) significantly increased the frequency and amplitude of contractions in isolated guinea pig ileum segments, supporting its potential as a gastroprokinetic agent.
Case Study 2: Antiviral Properties
In vitro studies assessed the antiviral efficacy of morpholine-based compounds against H1N1 influenza strains. The compound exhibited micromolar affinity for viral proteins, demonstrating a strong binding interaction that inhibited viral entry into host cells.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethoxy-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C9H19NO2/c1-4-11-9-7-10(8(2)3)5-6-12-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
UETUQXLPOJZQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(CCO1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















